6-Methylquinoline-2-carbothioamide
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Overview
Description
6-Methylquinoline-2-carbothioamide is a heterocyclic compound with the molecular formula C11H10N2S. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline ring system substituted with a methyl group at the 6-position and a carbothioamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-2-carbothioamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone under acidic or basic conditions . Another method involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Additionally, green synthetic approaches such as microwave-assisted synthesis and solvent-free conditions using eco-friendly catalysts have been explored .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods aim to minimize environmental impact and enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acids, amines, and various substituted quinoline derivatives .
Scientific Research Applications
6-Methylquinoline-2-carbothioamide has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methyl and carbothioamide groups.
2-Methylquinoline: Similar to 6-Methylquinoline-2-carbothioamide but without the carbothioamide group.
Quinoline-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Methylquinoline-2-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10N2S. Its structure features a quinoline ring substituted with a methyl group and a carbothioamide functional group, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antiparasitic Activity
This compound has also shown promising results in antiparasitic assays. It was evaluated against Trypanosoma brucei and Leishmania infantum, with IC50 values indicating potent activity. The compound disrupts the metabolic pathways necessary for parasite survival.
Table 2: Antiparasitic Activity of this compound
Parasite | IC50 (µM) |
---|---|
Trypanosoma brucei | 5.0 |
Leishmania infantum | 3.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, particularly those related to DNA replication and protein synthesis.
- Cell Membrane Disruption : It has been suggested that the compound interacts with microbial cell membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress in target cells, contributing to its antiparasitic effects.
Study on Antibacterial Properties
In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, outperforming standard antibiotics in some cases. The study concluded that this compound could serve as a lead for developing new antibacterial agents.
Study on Antiparasitic Effects
Another pivotal study evaluated the effects of this compound on Leishmania species. The results indicated a dose-dependent response with substantial reductions in parasite viability at concentrations as low as 3.5 µM. This research supports further exploration into the compound's potential for treating leishmaniasis.
Properties
IUPAC Name |
6-methylquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-7-2-4-9-8(6-7)3-5-10(13-9)11(12)14/h2-6H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBXQCDBAPQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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